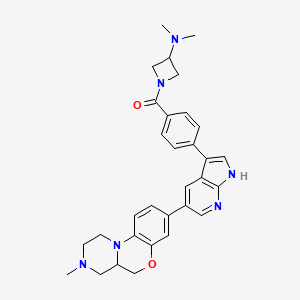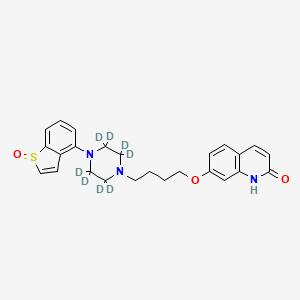
Brexpiprazole S-oxide D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brexpiprazole S-oxide D8, also known as DM-3411 D8, is a deuterium-labeled metabolite of Brexpiprazole. Brexpiprazole is an atypical antipsychotic agent that acts as a partial agonist at serotonin 5-HT1A and dopamine receptors. This compound is primarily used in scientific research as an internal standard for the quantification of Brexpiprazole by gas chromatography or liquid chromatography-mass spectrometry .
准备方法
The synthesis of Brexpiprazole involves several steps, starting with the treatment of 7-Hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . The preparation of Brexpiprazole S-oxide D8 involves the introduction of deuterium atoms into the Brexpiprazole molecule, which can be achieved through various deuteration techniques. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with additional steps for deuterium incorporation.
化学反应分析
Brexpiprazole S-oxide D8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole can yield Brexpiprazole S-oxide, while reduction can revert it to its parent compound .
科学研究应用
Brexpiprazole S-oxide D8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an internal standard for the quantification of Brexpiprazole in various analytical methods. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Brexpiprazole, providing insights into its absorption, distribution, metabolism, and excretion. Additionally, it is used in the development of new analytical techniques for the detection and quantification of Brexpiprazole and its metabolites .
作用机制
The mechanism of action of Brexpiprazole S-oxide D8 is similar to that of Brexpiprazole. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity modulates the levels of serotonin and dopamine in the brain, which helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The molecular targets and pathways involved include the serotonin and dopamine receptor pathways, which play crucial roles in mood regulation and cognitive function .
相似化合物的比较
Brexpiprazole S-oxide D8 is similar to other antipsychotic compounds such as Aripiprazole and Cariprazine. Like Brexpiprazole, Aripiprazole and Cariprazine are partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors. Brexpiprazole has a higher affinity for serotonin 5-HT2A receptors compared to Aripiprazole, which may contribute to its unique pharmacological profile. Additionally, this compound, being a deuterium-labeled compound, offers advantages in analytical studies due to its distinct mass, which aids in the accurate quantification of Brexpiprazole in biological samples .
Similar Compounds
- Aripiprazole
- Cariprazine
- Didesmethylcariprazine
These compounds share similar pharmacological properties with Brexpiprazole but differ in their receptor binding affinities and clinical applications .
属性
分子式 |
C25H27N3O3S |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 |
InChI 键 |
VJYXYAVCCLPIPM-DHNBGMNGSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CS(=O)C5=CC=C4)([2H])[2H])[2H] |
规范 SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




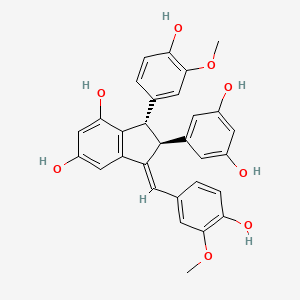
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
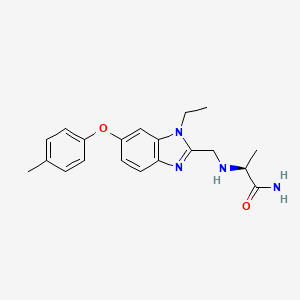
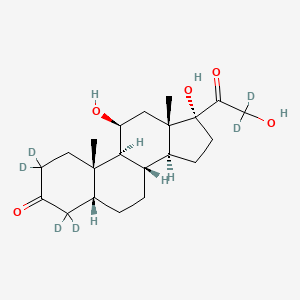
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)
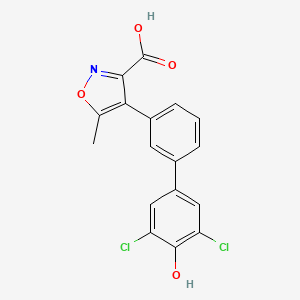
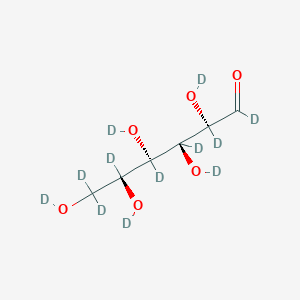


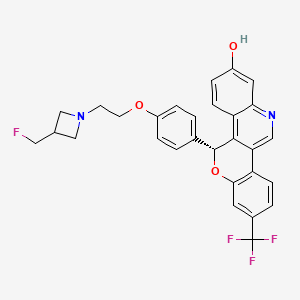
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
